Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid
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Overview
Description
Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like oxone in dimethylformamide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the pyrrole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Oxone in dimethylformamide at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrrole or pyrimidine rings .
Scientific Research Applications
Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding and hydrophobic interactions, leading to the inhibition or activation of biological pathways . For example, it can bind to the ATP-binding cleft of protein kinases, thereby inhibiting their activity .
Comparison with Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This compound is structurally similar but has different biological activities and synthetic routes.
Pyrrolo[1,2-c]pyrimidine: Another similar compound with distinct chemical properties and applications.
Uniqueness: Pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid is unique due to its specific ring structure and the presence of two carboxylic acid groups, which confer distinct chemical reactivity and biological activity . This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrimidine-3,6-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8(13)5-3-10-7-2-1-6(9(14)15)11(7)4-5/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDRKUIEXOWOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=C1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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